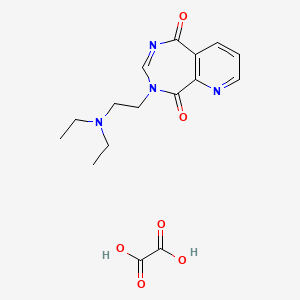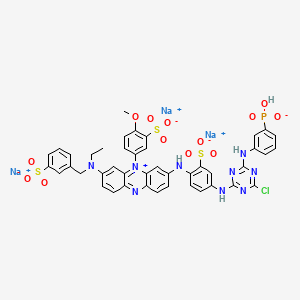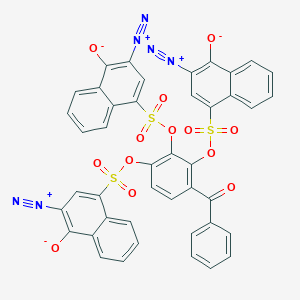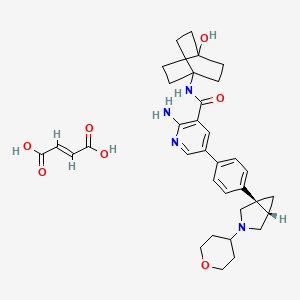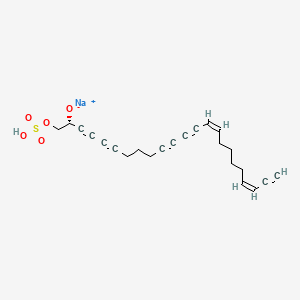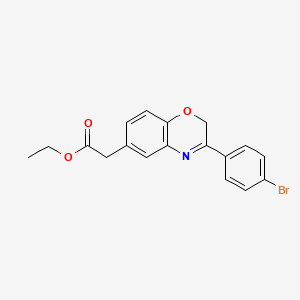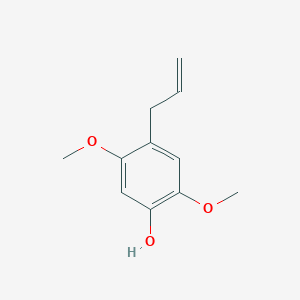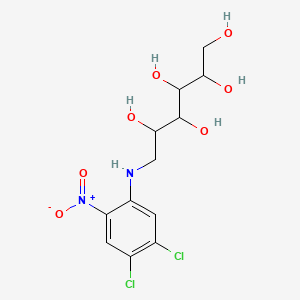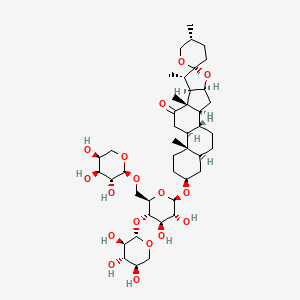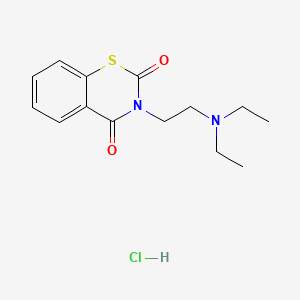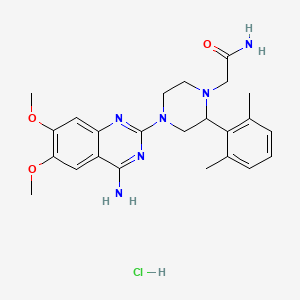
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its chelating properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in fields such as water treatment, agriculture, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of phosphonomethylated amines with ethylenediamine and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor in a controlled manner, and the reaction conditions are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related disorders.
Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.
Mécanisme D'action
The mechanism of action of Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions. The compound’s multiple phosphonate groups provide several binding sites for metal ions, allowing it to effectively sequester and transport these ions. This chelating ability is crucial for its applications in water treatment, medicine, and other fields .
Comparaison Avec Des Composés Similaires
Hexaammonium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure and high chelating capacity. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with a different structure and binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Similar in function but with a different molecular framework.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites compared to this compound.
These comparisons highlight the unique features of this compound, particularly its high binding capacity and versatility in various applications.
Propriétés
Numéro CAS |
93919-71-2 |
|---|---|
Formule moléculaire |
C9H46N9O15P5 |
Poids moléculaire |
675.38 g/mol |
Nom IUPAC |
hexaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.6H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);6*1H3 |
Clé InChI |
OGXFLDLTYOMHDI-UHFFFAOYSA-N |
SMILES canonique |
[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


